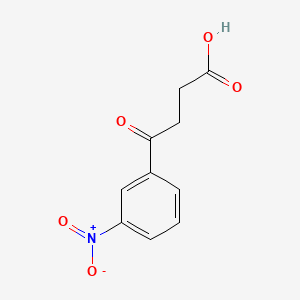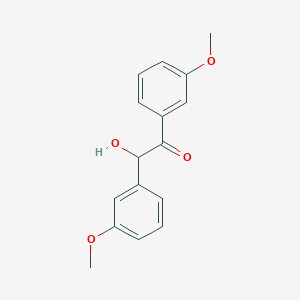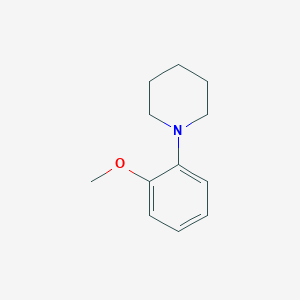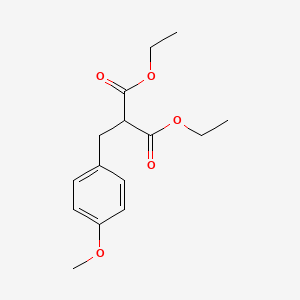
4-Amino-2-phenylbutanoic acid hydrochloride
Descripción general
Descripción
4-Amino-2-phenylbutanoic acid hydrochloride is an organonitrogen compound . It is a derivative of butyric acid naturally produced by colonic bacteria fermentation .
Synthesis Analysis
The synthesis of (S)-2-Amino-4-phenylbutanoic acid hydrochloride has been reported in several studies . One method involves the use of racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione as a substrate, combined with nonenantioselective hydantoinase and L-N-carbamoylase . Another approach involves the reductive amination of 2-oxo-4-phenylbutanoic acid .Molecular Structure Analysis
The molecular formula of this compound is C10H14ClNO2 . The InChI code is 1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that it is a derivative of butyric acid and may participate in reactions typical for carboxylic acids and amines .Physical and Chemical Properties Analysis
The molecular weight of this compound is 215.67 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 215.0713064 g/mol .Aplicaciones Científicas De Investigación
Derivative Synthesis and Chemical Reactivity
4-Amino-2-phenylbutanoic acid hydrochloride serves as a precursor in the synthesis of tetrazole-containing derivatives, leveraging the reactivity of its amino and carboxy terminal groups. This synthesis showcases its potential in creating novel compounds with significant yields, highlighting its versatility in chemical reactions (Putis, Shuvalova, & Ostrovskii, 2008).
Pharmacological Applications
The pharmacological interest in derivatives of this compound, such as Phenibut and Baclofen, underscores its significance in medical research. These derivatives exhibit high activity, emphasizing the compound's role in developing therapeutic agents with myorelaxant and analgesic properties (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Structural Analysis
The X-ray crystallographic analysis of 4-Amino-2-phenylbutanoic acid derivatives provides insights into their stereochemistry, aiding in the understanding of their biological activity and interaction with biological targets. This level of analysis is crucial for designing more effective therapeutic agents (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Biocatalysis and Synthesis of Amino Acids
Research demonstrates the utilization of this compound in the stereoselective synthesis of amino acids, illustrating its application in producing chiral building blocks essential for drug development and industrial applications. This approach highlights the integration of biocatalysis in synthesizing complex molecules (Hernández, Bujons, Joglar, Charnock, María, Fessner, & Clapés, 2017).
Quantum Computational and Spectroscopic Studies
Quantum computational and spectroscopic studies on this compound and its derivatives provide valuable data on molecular structure, vibrational spectra, and electronic properties. These studies offer insights into the compound's potential applications in material science and pharmacology, facilitating the design of novel materials and drugs with improved properties (Raajaraman, Sheela, & Muthu, 2019).
Safety and Hazards
4-Amino-2-phenylbutanoic acid hydrochloride is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
4-Amino-2-phenylbutanoic acid hydrochloride, also known as Phenibut, primarily targets the central nervous system . It acts as a GABA-mimetic, primarily at GABA(B) receptors .
Mode of Action
Phenibut demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .
Biochemical Pathways
It is known to have anxiolytic and nootropic (cognition enhancing) effects . This suggests that it may influence neurotransmitter systems and neural pathways related to anxiety and cognitive function.
Pharmacokinetics
Phenibut is known to distribute widely throughout the body and across the blood–brain barrier . This allows it to exert its effects directly on the central nervous system.
Result of Action
The molecular and cellular effects of Phenibut’s action include relieving inflammation and acting as a chemical chaperone . Clinically, it is used to manage conditions such as genetic metabolic syndromes, neuropathies, and urea cycle disorders .
Análisis Bioquímico
Biochemical Properties
4-Amino-2-phenylbutanoic acid hydrochloride is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue . It is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Cellular Effects
This compound has been found to have various effects on cells. It is used to treat anxiety, insomnia, and for a variety of other indications . Side effects can include sedation, sleepiness, nausea, irritability, agitation, dizziness, euphoria, and sometimes headache .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GABA B receptors . It is thought to act as an agonist at these receptors, similar to other GABA analogues like baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, it mildly increases the concentration of dopamine in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, some evidence suggests that continued use can lead to dependence and increased tolerance, which means an increasingly higher dose is needed for the same effect .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Overdose of this compound can produce marked central nervous system depression including unconsciousness .
Metabolic Pathways
It is known that it is well-absorbed and largely (63%) excreted in the urine unchanged .
Propiedades
IUPAC Name |
4-amino-2-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXJUMSUOAYSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985474 | |
| Record name | 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66859-48-1 | |
| Record name | 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


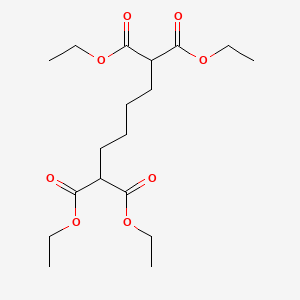
![4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1606944.png)

